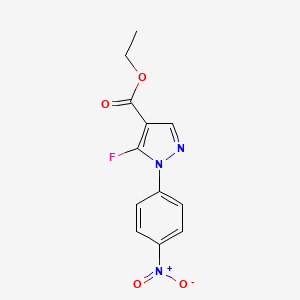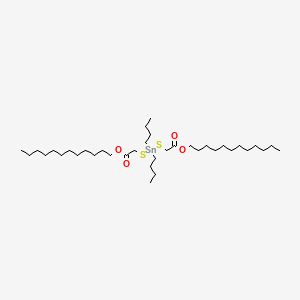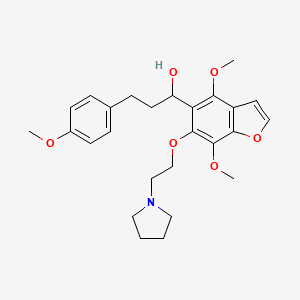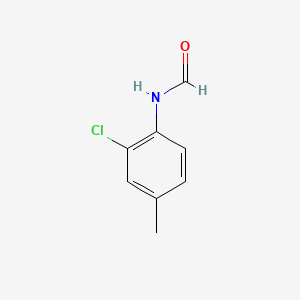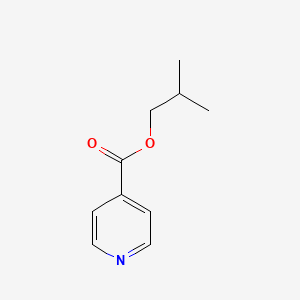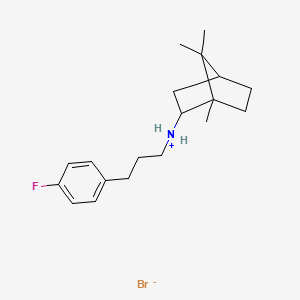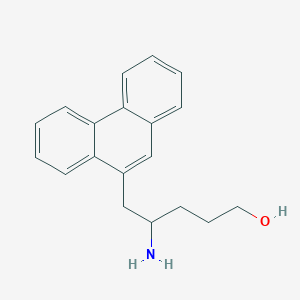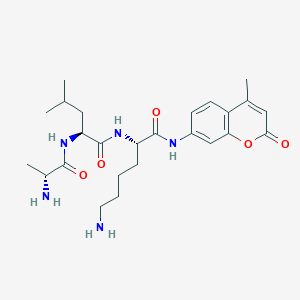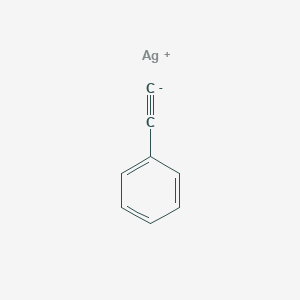
silver;ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;ethynylbenzene typically involves the reaction of ethynylbenzene with a silver salt, such as silver nitrate or silver acetate. One common method is the chemical reduction of silver ions in the presence of ethynylbenzene, which can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the silver.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silver;ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene or cyclohexane derivatives.
Substitution: Formation of substituted ethynylbenzene derivatives.
Applications De Recherche Scientifique
Silver;ethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of silver;ethynylbenzene involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The ethynylbenzene component can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The molecular pathways involved include the generation of reactive oxygen species and the inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynylbenzene: Lacks the antimicrobial properties of silver;ethynylbenzene.
Silver nanoparticles: Have similar antimicrobial properties but lack the specific reactivity of the ethynyl group.
Phenylacetylene: Similar structure but does not contain silver.
Uniqueness
This compound is unique due to the combination of the antimicrobial properties of silver and the chemical reactivity of the ethynyl group. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
33440-88-9 |
|---|---|
Formule moléculaire |
C8H5Ag |
Poids moléculaire |
208.99 g/mol |
Nom IUPAC |
silver;ethynylbenzene |
InChI |
InChI=1S/C8H5.Ag/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
Clé InChI |
CXFCXAPFIWFZKZ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=CC=CC=C1.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
